molecular formula C4H8N2O3 B14597081 N~2~-Formyl-L-serinamide CAS No. 59867-87-7

N~2~-Formyl-L-serinamide

Katalognummer: B14597081
CAS-Nummer: 59867-87-7
Molekulargewicht: 132.12 g/mol
InChI-Schlüssel: HDVVKVPLJFERLU-VKHMYHEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-Formyl-L-serinamide is a chemical compound that belongs to the class of formylated amino acids It is derived from L-serine, an amino acid that plays a crucial role in various metabolic processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N2-Formyl-L-serinamide typically involves the N-formylation of L-serinamide. This can be achieved through various methods, including the use of formic acid and catalysts. One common approach is the reaction of L-serinamide with formic acid in the presence of a catalyst such as sulfuric acid or a metal-based catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of N2-Formyl-L-serinamide may involve large-scale N-formylation processes using efficient and recyclable catalysts. These processes are designed to be cost-effective and environmentally friendly, often utilizing green chemistry principles such as solvent-free conditions or the use of eco-friendly solvents like water or ionic liquids .

Analyse Chemischer Reaktionen

Types of Reactions: N2-Formyl-L-serinamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The formyl group can be reduced to an alcohol group.

    Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

N~2~-Formyl-L-serinamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N2-Formyl-L-serinamide involves its interaction with specific molecular targets, such as enzymes that recognize formyl groups. The formyl group can act as a reactive site for enzymatic reactions, leading to the formation of various products. The pathways involved may include formylation, de-formylation, and other modifications that affect the biological activity of the compound .

Vergleich Mit ähnlichen Verbindungen

N~2~-Formyl-L-serinamide can be compared with other formylated amino acids and formamides. Similar compounds include:

    N~2~-Formyl-L-ornithine: Another formylated amino acid with similar properties.

    Formamide: A simpler formylated compound used in various chemical reactions.

    N~2~-Formyl-L-lysine: A formylated amino acid with applications in peptide synthesis.

Uniqueness: Its ability to undergo diverse chemical reactions and its role as an intermediate in complex syntheses make it a valuable compound in both research and industry .

Eigenschaften

CAS-Nummer

59867-87-7

Molekularformel

C4H8N2O3

Molekulargewicht

132.12 g/mol

IUPAC-Name

(2S)-2-formamido-3-hydroxypropanamide

InChI

InChI=1S/C4H8N2O3/c5-4(9)3(1-7)6-2-8/h2-3,7H,1H2,(H2,5,9)(H,6,8)/t3-/m0/s1

InChI-Schlüssel

HDVVKVPLJFERLU-VKHMYHEASA-N

Isomerische SMILES

C([C@@H](C(=O)N)NC=O)O

Kanonische SMILES

C(C(C(=O)N)NC=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.